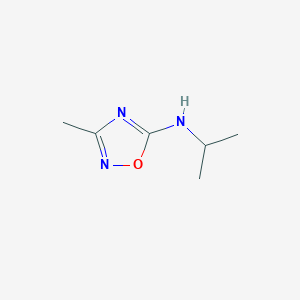

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine

説明

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with an isopropyl amine. This structure confers unique physicochemical properties, such as moderate lipophilicity and thermal stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

特性

IUPAC Name |

3-methyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZPYHWTYNCMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropyl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .

化学反応の分析

Types of Reactions

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Anticancer Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, a study highlighted that certain oxadiazole derivatives demonstrated potent antitumor effects against various human tumor cell lines, including ovarian and prostate cancers. One derivative showed an IC50 value of 2.76 µM against the OVXF 899 cell line and 9.27 µM against PXF 1752 . This suggests that N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine could be a candidate for further development in cancer therapeutics.

Antiviral Activity

The incorporation of oxadiazole moieties into drug structures has been explored for enhancing antiviral activity. In particular, modifications involving oxadiazoles have been linked to improved efficacy against viruses by disrupting viral replication mechanisms . This opens avenues for this compound to be investigated as a potential antiviral agent.

Antimicrobial Effects

Substituted oxadiazole derivatives have shown promising antibacterial and antifungal properties. Compounds within this class have been tested against various pathogens, revealing significant inhibitory effects . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of isopropylamine with appropriate precursors that contain the oxadiazole ring structure. The exploration of different synthetic routes can lead to the development of novel derivatives with enhanced biological activities.

Cardiovascular Applications

Recent research has identified oxadiazole-based compounds as selective inhibitors of cardiac myosin. This specificity is crucial for developing drugs with improved therapeutic indices for treating heart diseases while minimizing side effects on smooth muscle myosin . The implications for this compound in cardiovascular therapy are significant.

Anti-inflammatory Properties

Oxadiazole derivatives have also been studied for their anti-inflammatory effects. Some compounds have demonstrated superior efficacy compared to traditional anti-inflammatory drugs like ibuprofen . Investigating the anti-inflammatory potential of this compound could contribute to developing new treatments for inflammatory conditions.

Case Studies and Research Findings

These case studies illustrate the diverse applications of this compound and its derivatives in drug discovery.

作用機序

The mechanism of action of N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

類似化合物との比較

Key Observations:

- Melting Points : Bulky substituents (e.g., cyclohexyl or aryl groups) correlate with higher melting points (e.g., Ox4 at 144–146°C) compared to smaller alkyl groups like isopropyl (130–135°C in 3-isopropyl analogue) .

- Solubility: All derivatives exhibit low aqueous solubility but dissolve in polar organic solvents (e.g., alcohols, dichloromethane). The methyl and isopropyl groups in the target compound likely enhance lipophilicity, favoring solubility in non-polar solvents .

生物活性

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 1248931-16-9 |

The structure features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains. The mechanism is often attributed to the inhibition of biofilm formation and disruption of cellular processes through interference with gene transcription related to virulence factors .

Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance, in vitro tests on L929 fibroblast cells indicated that certain concentrations led to increased cell death, while others enhanced cell viability .

Table 1: Cytotoxicity Results on L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| N-Isopropyl-3-methyl... | 100 | 45 |

| N-Isopropyl-3-methyl... | 200 | 30 |

| Control | - | 100 |

This data suggests a dose-dependent relationship where higher concentrations correlate with increased cytotoxicity.

Antitumor Activity

Research has also explored the antitumor potential of oxadiazole derivatives. In particular, compounds similar to this compound have shown selective toxicity towards tumor cells. For example, one study reported that specific derivatives exhibited median IC50 values around 7 µM against HeLa cervical carcinoma cells, indicating potent anticancer activity .

Table 2: Antitumor Activity of Related Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Oxadiazole Derivative A | 7.0 | >12.1 |

| Oxadiazole Derivative B | 49.7 | - |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have shown that oxadiazole derivatives can inhibit enzymes such as α-amylase and other key metabolic enzymes involved in cancer cell proliferation .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways. Increased caspase activity has been observed in treated cells, indicating the activation of apoptotic pathways .

- Anti-inflammatory Properties : Certain oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing inflammatory responses in vitro and in vivo .

Case Studies and Research Findings

A notable case study involved the evaluation of several oxadiazole derivatives for their anti-inflammatory and anticancer properties. The findings revealed that specific modifications in the oxadiazole structure significantly enhanced their biological activity. For instance, derivatives with hydroxyl substitutions showed improved solubility and potency compared to their counterparts without such modifications .

Q & A

Q. What are the standard synthetic routes for N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting amidoximes with acyl chlorides or activated carboxylic acid derivatives under reflux conditions. For example, in related oxadiazole syntheses, potassium bicarbonate and cyanogen bromide are used to facilitate cyclization in ethanol/water mixtures, yielding oxadiazole cores with amine substituents . Optimization of reaction time (e.g., 24 hours) and stoichiometric ratios (e.g., 1:3.5 substrate-to-reagent) is critical to achieving >70% yields .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs a multi-technique approach:

- NMR Spectroscopy : and NMR confirm proton environments and carbon backbone. For example, NH protons appear as singlets near δ 8.0 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .

- IR Spectroscopy : Stretching vibrations for oxadiazole rings (1667–1563 cm) and amine N–H bonds (3378–3164 cm) are diagnostic .

- Elemental Analysis : Matches theoretical values for C, H, and N within 0.1–0.3% error margins .

Q. What solvents and conditions are optimal for purifying this compound?

Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is effective. Precipitation methods using ice-water quenching after reaction completion yield high-purity solids (>95%), as demonstrated in analogous oxadiazole syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR data may arise from solvent impurities, tautomerism, or residual reagents. Strategies include:

Q. What methodologies improve reaction yields in large-scale syntheses?

Yield optimization involves:

- Catalysis : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency in heterocycle formation .

- Solvent Selection : Replacing ethanol with DMF or THF improves solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing side reactions .

Q. How is the bioactivity of this compound evaluated?

Biological assays include:

- Antioxidant Activity : DPPH radical scavenging assays (IC values) to measure electron-donating capacity .

- Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .

- Molecular Docking : Simulations with target proteins (e.g., EGFR kinase) predict binding affinities and mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。